molecular formula C26H27NO3S B2769911 3,3-Diphenyl-1-(4-(phenylsulfonyl)piperidin-1-yl)propan-1-one CAS No. 1448079-34-2

3,3-Diphenyl-1-(4-(phenylsulfonyl)piperidin-1-yl)propan-1-one

Cat. No. B2769911
CAS RN: 1448079-34-2
M. Wt: 433.57
InChI Key: HNYQOBQOLUEDCL-UHFFFAOYSA-N
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Description

The compound “3,3-Diphenyl-1-(4-(phenylsulfonyl)piperidin-1-yl)propan-1-one” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published.


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The structure of piperidine moiety is a key and extensive category of Nitrogen bearing heterocyclic compounds .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Adenosine Receptor Modulation

3,3-Diphenyl-1-(4-(phenylsulfonyl)piperidin-1-yl)propan-1-one: has been investigated as an analog of pyrazole that binds to the adenosine receptor . By interacting with this receptor, it can potentially modulate cellular responses related to adenosine signaling pathways. Researchers have explored its effects on neurotransmission, inflammation, and immune responses .

Antiviral Properties

This compound has shown promise in blocking the replication of HIV . Its unique structure and interactions with cellular components make it a potential candidate for antiviral drug development. Further studies are needed to understand its mechanism of action and optimize its efficacy .

Anticancer Activity

In vitro studies have revealed that 3,3-Diphenyl-1-(4-(phenylsulfonyl)piperidin-1-yl)propan-1-one inhibits the growth of various cancer cell lines. Its impact on cell proliferation, apoptosis, and metastasis warrants further investigation. Researchers are exploring its potential as a novel anticancer agent .

Medicinal Chemistry Scaffold

Piperidine derivatives, including this compound, serve as essential building blocks in medicinal chemistry. Researchers use them to construct novel drugs targeting various diseases. Their versatility allows for modifications to enhance selectivity, potency, and pharmacokinetics .

Mechanism of Action

While the specific mechanism of action for “3,3-Diphenyl-1-(4-(phenylsulfonyl)piperidin-1-yl)propan-1-one” is not mentioned in the sources, piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Future Directions

Piperidine and its derivatives continue to be a significant part of the pharmaceutical industry, with more than 7000 piperidine-related papers published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-[4-(benzenesulfonyl)piperidin-1-yl]-3,3-diphenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO3S/c28-26(20-25(21-10-4-1-5-11-21)22-12-6-2-7-13-22)27-18-16-24(17-19-27)31(29,30)23-14-8-3-9-15-23/h1-15,24-25H,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYQOBQOLUEDCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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